molecular formula C4H3BrSZn B3138406 2-Thienylzinc bromide CAS No. 45438-80-0

2-Thienylzinc bromide

Cat. No.: B3138406
CAS No.: 45438-80-0
M. Wt: 228.4 g/mol
InChI Key: KRDONBTWAGIZME-UHFFFAOYSA-M
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Description

2-Thienylzinc bromide is an organozinc compound with the molecular formula C4H3BrSZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Preparation Methods

2-Thienylzinc bromide can be synthesized through the reaction of thiophene with ethyl zinc bromide. The process involves first reacting thiophene with copper iodide and then with ethylzinc bromide under an inert atmosphere to yield this compound . This method ensures the formation of the desired organozinc compound with high purity and yield.

Chemical Reactions Analysis

2-Thienylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces a leaving group in an organic molecule.

    Cross-Coupling Reactions: This compound is widely used in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions.

    Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium or nickel catalysts, and the major products formed are typically arylated thiophenes or other substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 2-Thienylzinc bromide primarily involves its role as a nucleophile in chemical reactions. In cross-coupling reactions, the compound undergoes oxidative addition, transmetallation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

2-Thienylzinc bromide can be compared with other organozinc compounds, such as:

  • 2-Adamantylzinc bromide
  • 2-Cyanoethylzinc bromide
  • 2-Pyridylzinc bromide
  • 2-Thiazolylzinc bromide

These compounds share similar reactivity and are used in various organic synthesis applications. this compound is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity patterns .

Properties

IUPAC Name

bromozinc(1+);2H-thiophen-2-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDONBTWAGIZME-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS[C-]=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrSZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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